N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
Overview
Description
N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C21H37N3 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, to which the compound closely relates, represent a class of 'privileged scaffolds' commonly found in nature. Initially known for their neurotoxic effects, certain derivatives have later been recognized for their neuroprotective properties against Parkinsonism in mammals. The approval of trabectedin, a tetrahydroisoquinoline derivative, by the US FDA for soft tissue sarcomas highlights the significant anticancer potential within this chemical class. These compounds have been explored for various therapeutic activities, including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, demonstrating the broad potential of tetrahydroisoquinolines in drug discovery for diverse diseases (I. Singh & P. Shah, 2017).
Naturally Occurring Isoquinoline N-oxide Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 bioactive compounds with antimicrobial, antibacterial, antitumor activities, among others. These studies not only highlight the chemical diversity and bioactivity of isoquinoline N-oxides but also predict new potential applications for these compounds in drug discovery. The exploration of isoquinoline N-oxides alkaloids underlines the importance of this group of molecules as a rich source of leads for new therapeutics (V. Dembitsky et al., 2015).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including isoquinoline derivatives, is an area of great importance in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has significantly advanced, allowing for high enantioselectivity and yield in the synthesis of chiral compounds from racemates. This review highlights the progress in catalytic non-enzymatic KR, underscoring the versatility and efficacy of these methods in producing enantiopure compounds, an essential step in drug development and synthesis of bioactive molecules (H. Pellissier, 2011).
Antioxidant Activity of Ethoxyquin and Analogues
Ethoxyquin, chemically similar to the compound of interest, has been extensively studied for its antioxidant properties, especially in the preservation of polyunsaturated fatty acids in fish meal. Research has also focused on ethoxyquin analogues, assessing their efficacy compared to ethoxyquin. These studies illuminate the critical role of ethoxyquin and its analogues in preventing oxidative degradation, relevant in food preservation and potentially in therapeutic applications aimed at protecting against oxidative stress (A. J. de Koning, 2002).
Safety and Hazards
Properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-N',N'-diethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3/c1-4-7-15-24-16-8-10-20-17-19(11-12-21(20)24)18-22-13-9-14-23(5-2)6-3/h11-12,17,22H,4-10,13-16,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRAKNWNJNTJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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